molecular formula C17H14FN3O B7471090 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone

Cat. No. B7471090
M. Wt: 295.31 g/mol
InChI Key: VFKWWPVQLAKYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone, also known as DBIM, is a novel compound that has gained attention for its potential use in scientific research applications. DBIM is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone involves its interaction with a specific protein target, which leads to the inhibition of cancer cell growth and proliferation. The exact mechanism of action is still being studied, but it is believed that 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone binds to the protein target and disrupts its function, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has several advantages for laboratory experiments, including its small size and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone, including the optimization of its synthesis and purification, the development of new derivatives with improved properties, and the investigation of its potential use in combination with other cancer therapeutics. Additionally, further studies are needed to determine the safety and efficacy of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone in vivo, and to investigate its potential use in the treatment of other diseases beyond cancer.
In conclusion, 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone is a novel compound that has gained attention for its potential use in scientific research applications. Its synthesis method has been optimized, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to determine its safety and efficacy in vivo, and to investigate its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone involves a multi-step process that begins with the reaction of 3-fluoro-4-methylbenzaldehyde with o-phenylenediamine to form 1,2-dihydroimidazo[1,2-a]benzimidazole. The resulting product is then reacted with 3-fluoro-4-methylbenzoyl chloride to produce 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone. The synthesis of 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has been optimized to improve yield and purity, and the compound has been characterized using various analytical techniques.

Scientific Research Applications

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has been studied for its potential use in scientific research applications, particularly in the field of oncology. 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential therapeutic agent for the treatment of various types of cancer. 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone has also been studied for its potential use in drug discovery, as it has been shown to interact with a specific protein target that is involved in cancer cell growth and proliferation.

properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-11-6-7-12(10-13(11)18)16(22)21-9-8-20-15-5-3-2-4-14(15)19-17(20)21/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWWPVQLAKYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.